molecular formula C17H19ClN2 B3052889 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride CAS No. 475578-18-8

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

Cat. No.: B3052889
CAS No.: 475578-18-8
M. Wt: 286.8 g/mol
InChI Key: SKWBVISYPXHTSC-UHFFFAOYSA-M
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Description

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes an imidazolium core with two 2-methylphenyl groups attached, making it a unique and interesting molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the reaction of 2-methylphenyl-substituted imidazole with a suitable chlorinating agent. One common method is the reaction of 2-methylphenyl imidazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

2-Methylphenyl imidazole+SOCl21,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride+SO2+HCl\text{2-Methylphenyl imidazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Methylphenyl imidazole+SOCl2​→1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Aqueous NaOH or KCN in ethanol.

Major Products

    Oxidation: Formation of corresponding imidazolium oxides.

    Reduction: Formation of reduced imidazolium derivatives.

    Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. The imidazolium core can interact with nucleophilic sites on enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(2,6-dimethylphenyl)imidazolium chloride

Uniqueness

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is unique due to its specific substitution pattern on the imidazolium core, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and biological applications compared to its analogs.

Properties

IUPAC Name

1,3-bis(2-methylphenyl)-4,5-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N2.ClH/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;/h3-10,13H,11-12H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWBVISYPXHTSC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC[N+](=C2)C3=CC=CC=C3C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587828
Record name 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475578-18-8
Record name 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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